N-[2-(Benzyloxy)phenyl]-2-bromoacetamide
Description
N-[2-(Benzyloxy)phenyl]-2-bromoacetamide (CAS: 947240-53-1) is a brominated acetamide derivative featuring a benzyloxy (PhCH₂O-) substituent on the phenyl ring. This compound is structurally characterized by a reactive bromoacetyl group (-COCH₂Br) and an amide linkage, making it a versatile intermediate in organic synthesis. Its benzyloxy group contributes to hydrophobic properties, enhancing solubility in organic solvents like dichloromethane or dimethylformamide . Commercial suppliers list it at a price of $284.00 per 500 mg, reflecting its specialized use in research .
Properties
IUPAC Name |
2-bromo-N-(2-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-10-15(18)17-13-8-4-5-9-14(13)19-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLVWVVFXYLAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide typically involves the reaction of 2-(benzyloxy)aniline with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzyloxy)phenyl]-2-bromoacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Scientific Research Applications
N-[2-(Benzyloxy)phenyl]-2-bromoacetamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide involves its interaction with nucleophiles due to the presence of the electrophilic bromoacetamide group . This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function or activity . The benzyloxy group can also participate in π-π interactions, further influencing the compound’s binding properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, solubility, and biological activity of bromoacetamide derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide and structurally related compounds:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Findings :
Electron-Donating vs. Electron-Withdrawing Groups: The benzyloxy group in the target compound is mildly electron-donating, balancing reactivity and solubility. In contrast, the benzoyl group in N-(2-Benzoylphenyl)-2-bromoacetamide strongly withdraws electrons, enhancing its electrophilicity and making it more reactive in cross-coupling or substitution reactions . The nitrophenoxy group in N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide drastically increases electrophilicity, enabling applications in anticoagulant therapies .
Biological Activity: Methoxy-substituted analogs (e.g., 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide) exhibit antimicrobial properties, likely due to improved membrane permeability . Benzodioxole-containing derivatives (e.g., N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-bromophenoxy)acetamide) are associated with central nervous system (CNS) activity, similar to pharmaceuticals like paroxetine .
Synthetic Utility: N-(2-Benzoylphenyl)-2-bromoacetamide is produced on a kilogram scale as a pharmaceutical intermediate, highlighting industrial relevance .
Biological Activity
N-[2-(Benzyloxy)phenyl]-2-bromoacetamide is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound this compound consists of a benzyloxy group attached to a phenyl ring, along with a bromoacetamide moiety. This structural combination is believed to enhance its reactivity and binding properties, making it a valuable candidate for various biological studies.
Research indicates that this compound may interact with specific molecular targets, such as enzymes or receptors. The dual interaction profile suggests potential applications in enzyme inhibition and the modulation of biological pathways. Although specific mechanisms for this compound have not been extensively documented, its structural similarities to other compounds with known biological activities provide insights into its possible functions.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity . Compounds with similar structures have been reported to possess significant antimicrobial properties, which could extend to this compound as well.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties . Research into related compounds indicates that bromoacetamides can inhibit inflammatory pathways, suggesting that this compound might have similar effects.
Enzyme Inhibition
This compound may serve as a biochemical probe or inhibitor in enzymatic studies. Its ability to bind to various enzymes could provide insights into its therapeutic potential and mechanisms of action.
Case Studies and Research Findings
- Cell-Based Assays : In cell-based experiments, compounds structurally similar to this compound were evaluated for their ability to induce the transcriptional activity of nuclear factor erythroid 2-related factor 2 (Nrf2). These studies revealed that certain analogs induced enzymatic activity significantly, suggesting that similar effects could be expected from this compound .
- Inhibition Studies : A study on related bromoacetamides indicated their effectiveness as inhibitors of coagulation factors, which are critical in thromboembolic disorders. This suggests that this compound may also possess anticoagulant properties .
- Therapeutic Applications : The potential application of this compound in treating conditions such as diabetes has been suggested due to the activity of similar compounds as glucokinase activators .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[3-(Benzyloxy)phenyl]-2-bromoacetamide | Benzyloxy group, bromoacetamide | Antimicrobial, anti-inflammatory |
| N-[4-(Benzyloxy)phenyl]-2-bromoacetamide | Similar structure but different substitution | Potential enzyme inhibitor |
| N-Benzyl-2-(bromophenyl)-2-(nitrophenoxy)acetamide | Contains nitro group | Anticoagulant properties |
Q & A
Q. What are the optimized synthetic routes for N-[2-(Benzyloxy)phenyl]-2-bromoacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or multicomponent reactions. For example, the phenol-Passerini three-component reaction (P-3CR) is effective for structurally similar acetamides. Key steps include:
- Using 2-bromophenylaldehyde , benzyl isocyanate , and 2-nitrophenol under anhydrous methanol with a Lewis base catalyst (e.g., N,N-diisopropylethylamine) .
- Optimizing temperature (60–80°C) and solvent polarity (methanol or dichloromethane) to enhance regioselectivity.
- Purification via recrystallization (ethyl acetate/hexane) to achieve >95% purity .
Critical variables: Excess bromoacetyl bromide improves acylation efficiency, while inert atmospheres prevent oxidation of sensitive intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction confirms molecular geometry, including bond angles (e.g., C-Br bond length ~1.89 Å) and hydrogen-bonding networks (e.g., N-H···O interactions) .
- NMR spectroscopy : NMR shows distinct peaks for benzyloxy protons (~δ 4.9 ppm) and acetamide NH (~δ 8.2 ppm). NMR confirms carbonyl resonance at ~δ 168 ppm .
- HPLC-MS with reverse-phase C18 columns (acetonitrile/water mobile phase) ensures purity and quantifies trace impurities .
Q. How can researchers screen the biological activity of this compound?
- Methodological Answer :
- In vitro enzyme inhibition assays : Test against serine proteases (e.g., thrombin or Factor Xa) using fluorogenic substrates. IC values are calculated via dose-response curves .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM. Compare results to structurally related bromoacetamides to identify SAR trends .
Advanced Research Questions
Q. What crystallographic insights explain the stability and reactivity of this compound?
- Methodological Answer : X-ray studies reveal:
- Triclinic crystal system (space group P1) with unit cell parameters a = 7.58 Å, b = 10.47 Å, c = 13.11 Å .
- Intramolecular hydrogen bonds (e.g., N-H···O=C) stabilize the planar acetamide moiety, while van der Waals interactions between bromine and adjacent phenyl rings enhance packing density .
- Thermal stability : TGA analysis shows decomposition onset at ~200°C, correlating with crystal lattice energy .
Q. How do structural modifications influence biological activity?
- Methodological Answer : SAR studies compare analogs with substitutions on the phenyl or benzyloxy groups:
Q. How can researchers resolve contradictions in reported biological data?
- Methodological Answer : Discrepancies in IC values (e.g., thrombin vs. Factor Xa inhibition) may arise from:
- Assay conditions : Buffer pH (7.4 vs. 6.8) or ionic strength alters enzyme conformation .
- Compound aggregation : Use dynamic light scattering (DLS) to detect aggregates at high concentrations (>50 µM). Add detergents (e.g., 0.01% Tween-20) to mitigate .
- Batch variability : Validate purity via HPLC and control for synthetic byproducts (e.g., unreacted bromoacetyl bromide) .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .
- First aid : For skin contact, wash with soap/water (15 min). For eye exposure, rinse with saline (20 min) .
- Storage : Keep in amber vials at 2–8°C under nitrogen to prevent bromine loss via hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
